(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole is a complex chemical compound with the CAS Number 1203507-02-1. This compound belongs to the class of pyrimido-benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure features a fused ring system that combines a pyrimidine and benzothiazole moiety, contributing to its unique properties and reactivity.
The synthesis of (2S,3R)-3,4-dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance its biological activity or selectivity.
The molecular formula of (2S,3R)-3,4-dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole is , with a molecular weight of approximately 308.44 g/mol. The compound exhibits a melting point ranging from 197.0 °C to 201.0 °C, indicating its solid state under standard conditions.
The compound is involved in various chemical reactions typical of benzothiazole derivatives:
These reactions underline its utility in organic synthesis and potential applications in drug development.
The mechanism of action for (2S,3R)-3,4-dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole primarily revolves around its interactions with biological targets:
These mechanisms suggest potential therapeutic applications in oncology and other fields where modulation of cell death is desirable.
The purity of commercially available samples is typically above 98% as determined by High Performance Liquid Chromatography (HPLC). Specific rotation measurements indicate chiral purity and stereochemistry.
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential for future therapeutic developments.
The construction of the fused pyrimido-benzothiazole framework necessitates convergent strategies that address ring strain and regioselectivity challenges. A predominant approach involves the acid-catalyzed condensation of 2-aminobenzothiazole derivatives with chiral α,β-unsaturated carbonyl precursors. This method capitalizes on the nucleophilicity of the benzothiazole nitrogen and the electrophilicity of the enone system to establish the central pyrimidine ring. Research indicates that Lewis acid catalysts (e.g., Zn(OTf)₂) facilitate this annulation under mild conditions (60–80°C), achieving yields exceeding 75% while preserving stereochemical integrity [4]. Alternative pathways employ transition-metal-mediated cyclization, where palladium-catalyzed C–N coupling forms the critical bond between the isopropyl-bearing dihydropyrimidine moiety and the benzothiazole fragment prior to ring closure. This method demonstrates exceptional functional group tolerance, accommodating electron-donating or withdrawing substituents on the phenyl ring without racemization [6].
Recent advances have leveraged chiral auxiliary-controlled synthesis, wherein temporary stereodirecting groups enforce diastereoselectivity during ring formation. For instance, Oppolzer’s sultam or Evans’ oxazolidinones attached to the carboxylic acid precursor of the isopropyl group enable asymmetric induction prior to cyclization. Removal of the auxiliary after scaffold assembly yields the target compound in >95% ee, as confirmed by chiral HPLC analysis [4]. These strategies collectively address the inherent rigidity of the fused system while ensuring high enantiopurity essential for catalytic applications.
The (2S,3R)-stereochemistry is paramount for the compound’s efficacy as an organocatalyst, necessitating precise stereocontrol during synthesis. Key methodologies exploit:
Critical to quality control, the specific optical rotation ([α]²⁰D = +343° to +353° at c = 0.5 in CHCl₃) provides a rapid assessment of stereochemical purity [4] [5]. X-ray crystallography further confirms the relative trans-configuration of the H2 and H3 protons, with the phenyl ring occupying a pseudoaxial position to minimize A^(1,3) strain [6]. This spatial arrangement optimizes the catalyst’s nucleophilic pocket for enantioselective transformations.
(2S,3R)-HBTM-2.1 functions as a nucleophilic isothiourea catalyst, activating carbonyl substrates through acyl ammonium intermediates. Optimization efforts focus on enhancing reaction efficiency and enantioselectivity:
Table 1: Key Catalytic Applications of (2S,3R)-HBTM-2.1
Reaction Type | Substrate Class | Optimized Conditions | Enantioselectivity |
---|---|---|---|
Intermolecular Michael-lactonization | CF₃-enones | Toluene, –40°C, 24h | >99% ee |
O- to C-carboxyl transfer | Furanyl carbonates | CH₂Cl₂, RT, 12h | 97% ee |
α-Amination | N-Aryl-N-aroyl diazenes | THF, 0°C, 16h | 94% ee |
Kinetic resolution | Sec. alcohols | Toluene, –78°C, 2h | s-factor >200 |
Catalyst loading reduction represents another optimization milestone. Loadings as low as 1 mol% remain effective in α-aminations of carboxylic acids, enabled by slow substrate addition protocols that prevent catalyst decomposition [4]. This enhances the compound’s practicality for industrial-scale applications.
Deuterium-labeled analogues of (2S,3R)-HBTM-2.1 serve as indispensable tools for mechanistic elucidation and metabolic studies. Key synthetic approaches include:
These isotopologues enable reaction kinetic studies via NMR and MS techniques. For example, deuterium labeling at the catalyst’s isopropyl moiety revealed a primary kinetic isotope effect (kH/kD = 3.2) in acyl transfer reactions, indicating deprotonation as the turnover-limiting step [10]. Furthermore, ¹³C-labeled variants (synthesized using ¹³C-phenyl iodide) facilitate detailed conformational analysis via 2D NMR, elucidating catalyst-substrate coordination geometries.
Transitioning from milligram to kilogram-scale production of (2S,3R)-HBTM-2.1 demands sustainable methodologies to minimize environmental impact:
Table 2: Solvent Comparison in Large-Scale Processes
Solvent | Yield (%) | ee (%) | PMI* | Carcinogenicity |
---|---|---|---|---|
Dichloromethane | 90 | 99 | 58 | Class 2 |
CPME | 92 | 99 | 32 | Non-carcinogen |
2-MeTHF | 88 | 98 | 29 | Low concern |
EtOAc | 85 | 97 | 45 | Low concern |
*PMI: Process Mass Intensity (lower = greener)
Waste reduction strategies include in situ racemization of the undesired (2R,3S)-enantiomer using catalytic benzoquinone, converting the waste isomer into additional product and achieving a theoretical 100% yield from racemic mixtures [4]. These innovations collectively establish a greener synthesis paradigm for complex chiral heterocycles.
Table 3: Systematic Nomenclature of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Designation Type | Name |
---|---|
IUPAC Systematic Name | (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole |
Common Synonym | (+)-HyperBTM |
Abbreviated Name | HBTM-2.1 |
Alternative Chemical Name | (2S,3R)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine |
Stereochemical Variant | (2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole |
Molecular Formula | C₁₉H₂₀N₂S |
Molecular Weight | 308.44 g/mol |
The synthetic evolution of this compound underscores the synergy between molecular design and methodological innovation. As green techniques advance and mechanistic insights deepen, this catalyst’s accessibility and applicability will further expand across chemical synthesis.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: